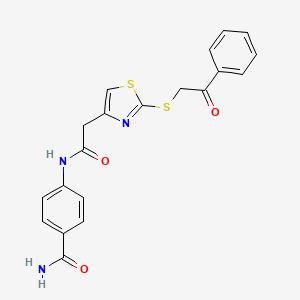

4-(2-(2-((2-Oxo-2-feniletil)tio)tiazol-4-il)acetamido)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.

BenchChem offers high-quality 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado derivados que contienen el andamiaje de tiazol y han evaluado su citotoxicidad contra líneas celulares tumorales humanas. Por ejemplo, las arilidenhidrazidas del ácido [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acético demostraron efectos potentes contra las células de cáncer de próstata .

Actividad Antitumoral y Citotóxica

En resumen, el anillo de tiazol en 4-(2-(2-((2-Oxo-2-feniletil)tio)tiazol-4-il)acetamido)benzamida ofrece un andamiaje versátil para el desarrollo de fármacos, abarcando aplicaciones antitumorales, antimicrobianas, antivirales y neuroprotectoras. Los investigadores continúan explorando su potencial en diversas áreas terapéuticas . Si necesitas información más detallada sobre alguna aplicación específica, ¡no dudes en preguntar! 😊

Direcciones Futuras

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . This suggests that there is ongoing research in this area, and future work may continue to explore the potential of thiazole derivatives in various applications.

Mecanismo De Acción

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .

Análisis Bioquímico

Biochemical Properties

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The compound’s interaction with proteins can lead to changes in their conformation and function, affecting cellular processes .

Cellular Effects

The effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses . Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or directly binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and its ability to reach target sites within cells .

Subcellular Localization

The subcellular localization of 4-(2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)acetamido)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

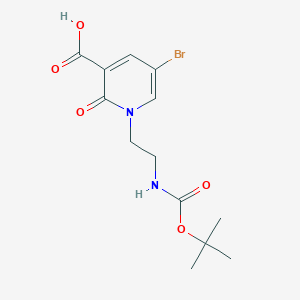

IUPAC Name |

4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-11-27-20(23-16)28-12-17(24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,21,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLNUBNGMVQBNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)

![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)